
(R)-N-Benzyl-3-methoxy-2-(N-methylacetamido)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-Benzyl-3-methoxy-2-(N-methylacetamido)propanamide is a chemical compound known for its role as an impurity in the synthesis of Lacosamide, a medication used for the treatment of partial-onset seizures and diabetic neuropathic pain . The compound has a molecular formula of C14H20N2O3 and a molecular weight of 264.32 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Benzyl-3-methoxy-2-(N-methylacetamido)propanamide typically involves the reaction of ®-2-Amino-N-benzyl-3-methoxypropionamide with acetic anhydride and methylamine . The reaction is carried out under controlled conditions to ensure the desired stereochemistry and purity of the product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but it is generally produced as a byproduct during the synthesis of Lacosamide. The process involves multiple steps, including the protection and deprotection of functional groups, as well as purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
®-N-Benzyl-3-methoxy-2-(N-methylacetamido)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-N-Benzyl-3-methoxy-2-(N-methylacetamido)propanamide has several applications in scientific research:
Chemistry: Used as a reference standard and impurity marker in the synthesis of Lacosamide.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of Lacosamide.
Industry: Utilized in the quality control and validation of pharmaceutical products.
Wirkmechanismus
Lacosamide enhances the slow inactivation of voltage-gated sodium channels, stabilizing hyperexcitable neuronal membranes and inhibiting repetitive neuronal firing . The compound may exert its effects through similar pathways, although further research is needed to confirm this.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lacosamide: The parent compound, used for the treatment of seizures.
®-2-Amino-N-benzyl-3-methoxypropionamide: A precursor in the synthesis of ®-N-Benzyl-3-methoxy-2-(N-methylacetamido)propanamide.
N-Methyl Lacosamide: Another impurity formed during the synthesis of Lacosamide.
Uniqueness
®-N-Benzyl-3-methoxy-2-(N-methylacetamido)propanamide is unique due to its specific stereochemistry and role as an impurity in Lacosamide synthesis. Its presence and concentration can impact the overall purity and efficacy of the final pharmaceutical product .
Eigenschaften
Molekularformel |
C14H20N2O3 |
|---|---|
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
(2R)-2-[acetyl(methyl)amino]-N-benzyl-3-methoxypropanamide |
InChI |
InChI=1S/C14H20N2O3/c1-11(17)16(2)13(10-19-3)14(18)15-9-12-7-5-4-6-8-12/h4-8,13H,9-10H2,1-3H3,(H,15,18)/t13-/m1/s1 |
InChI-Schlüssel |
IQPXOLXLQGVFDT-CYBMUJFWSA-N |
Isomerische SMILES |
CC(=O)N(C)[C@H](COC)C(=O)NCC1=CC=CC=C1 |
Kanonische SMILES |
CC(=O)N(C)C(COC)C(=O)NCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(2-Chlorophenyl)-7-nitro-3H-1,4-benzodiazepin-2-yl]glycine](/img/structure/B13421761.png)
![(2,7-Dimethyl-2,4,6-octatrienylene)bis[triphenylphosphonium Bromide]](/img/structure/B13421763.png)
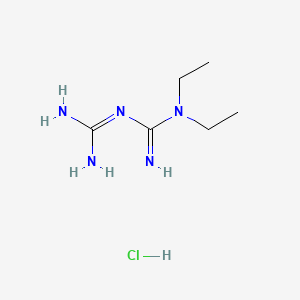
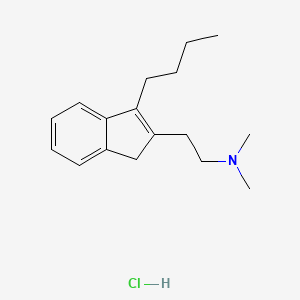
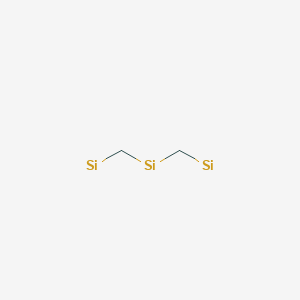
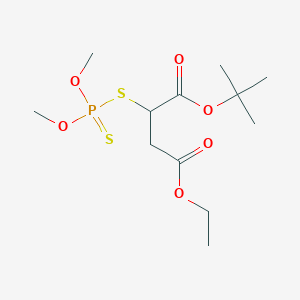
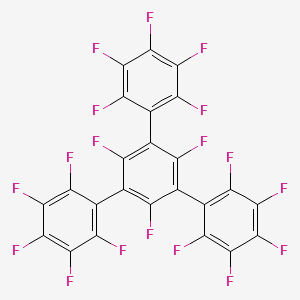
![Bis(2-hydroxyethyl)ammonium bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl] phosphate](/img/structure/B13421801.png)
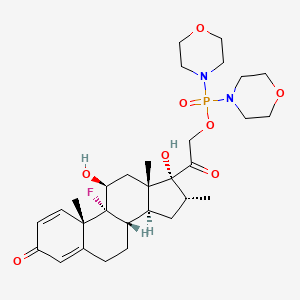
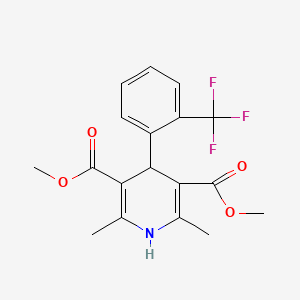
![8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one](/img/structure/B13421810.png)
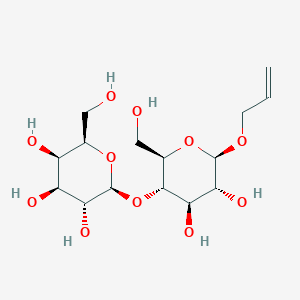
![3-[3,5-Bis(Phenylmethoxy)phenyl]-2-propenoic Acid](/img/structure/B13421816.png)
![(5E)-2-amino-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13421819.png)
